(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol
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Overview
Description
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol is a chemical compound with the molecular formula C9H16O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The spiro structure also contributes to its unique properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound with a different substituent.
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate: Another spiro compound with an ester functional group.
Uniqueness
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol is unique due to its specific structure and functional groups, which impart distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
55117-05-0 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(3-ethyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-10(8-12)9-13-11(14-10)6-4-3-5-7-11/h12H,2-9H2,1H3 |
InChI Key |
KOFXFWAXLMIHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2(O1)CCCCC2)CO |
Origin of Product |
United States |
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